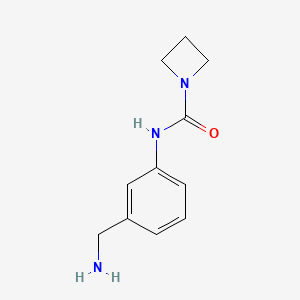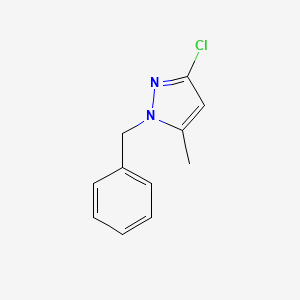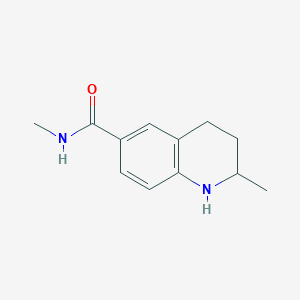
N,2-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,2-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide is a synthetic organic compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide typically involves a multi-step process. One common method includes the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the tetrahydroquinoline scaffold . The carboxamide group can then be introduced through subsequent reactions involving appropriate reagents.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N,2-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted tetrahydroquinolines and quinoline derivatives, which can have significant biological and pharmacological activities.
Scientific Research Applications
N,2-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of dyes, antioxidants, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N,2-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Known for its neuroprotective and anti-inflammatory properties.
2,2-Dimethyl-1,2,3,4-tetrahydroquinoline: Used as an antioxidant and corrosion inhibitor.
6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Studied for its potential therapeutic applications in neurodegenerative diseases.
Uniqueness
N,2-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide stands out due to its unique combination of structural features and functional groups, which confer specific biological activities and synthetic versatility. Its carboxamide group, in particular, allows for diverse chemical modifications and applications in various fields.
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
N,2-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide |
InChI |
InChI=1S/C12H16N2O/c1-8-3-4-9-7-10(12(15)13-2)5-6-11(9)14-8/h5-8,14H,3-4H2,1-2H3,(H,13,15) |
InChI Key |
GSZQCLWYTWHZAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(N1)C=CC(=C2)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Cyclopropyl-2H-[1,3]dioxolo[4,5-F]indazole](/img/structure/B11896444.png)
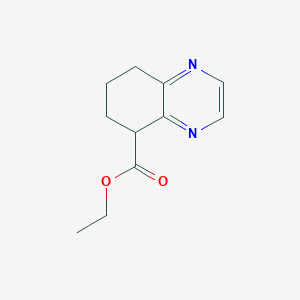
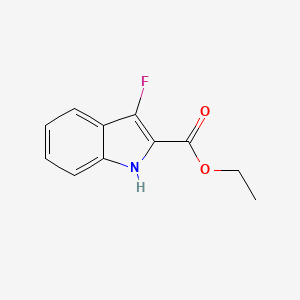

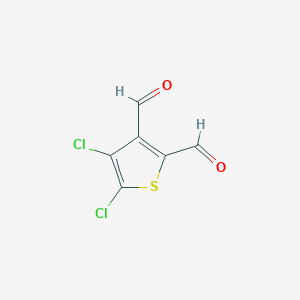
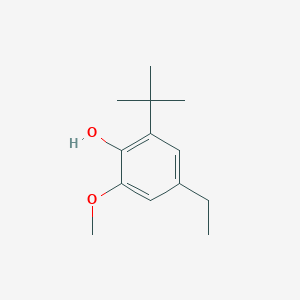

![3-Methyl-spiro[furan-2(5H),3'-[3H]indol]-2'(1'H)-one](/img/structure/B11896477.png)

